molecular formula C7H7F2NO B1299965 4-(Difluoromethoxy)aniline CAS No. 22236-10-8

4-(Difluoromethoxy)aniline

Cat. No. B1299965
CAS RN: 22236-10-8
M. Wt: 159.13 g/mol
InChI Key: NDEZTSHWEPQVBX-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)aniline is a chemical compound with the molecular formula C7H7F2NO . It has a molecular weight of 159.13 g/mol . The compound is also known by several synonyms, including 4-difluoromethoxyaniline and 4-Difluoromethoxy-phenylamine .


Molecular Structure Analysis

The molecular structure of 4-(Difluoromethoxy)aniline consists of a benzene ring with an amine (NH2) group and a difluoromethoxy (OCF2) group attached to it . The InChI string is InChI=1S/C7H7F2NO/c8-7(9)11-6-3-1-5(10)2-4-6/h1-4,7H,10H2 .


Physical And Chemical Properties Analysis

4-(Difluoromethoxy)aniline has a refractive index of 1.505 (lit.) and a density of 1.283 g/mL at 25 °C (lit.) . It has a boiling point of 231 °C (lit.) . The compound is also characterized by a topological polar surface area of 35.2 Ų .

Scientific Research Applications

General Use of 4-(Difluoromethoxy)aniline

Scientific Field

Organic Chemistry

Summary of Application

4-(Difluoromethoxy)aniline is an organic compound used in the synthesis of various chemical products . It’s often used as a building block in the creation of more complex molecules .

Methods of Application

The specific methods of application can vary greatly depending on the desired end product. Generally, it would be used in a reaction with other organic compounds under controlled conditions .

Results or Outcomes

The outcomes also depend on the specific reactions being carried out. In general, the use of 4-(Difluoromethoxy)aniline can help to create products with desired properties .

Use in Synthesis of Fluorinated Building Blocks

Summary of Application

4-(Difluoromethoxy)aniline is used in the synthesis of fluorinated building blocks . These building blocks are often used in the creation of more complex molecules .

Results or Outcomes

Use in Fluorination Reagents

Scientific Field

Organic Chemistry

Summary of Application

4-(Difluoromethoxy)aniline can be used in the production of fluorination reagents . These reagents are often used in organic synthesis to introduce fluorine atoms into a molecule .

Methods of Application

The specific methods of application can vary greatly depending on the desired end product. Generally, it would be used in a reaction with other organic compounds under controlled conditions .

Results or Outcomes

The outcomes also depend on the specific reactions being carried out. In general, the use of 4-(Difluoromethoxy)aniline can help to create products with desired properties .

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3, indicating that it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The recommended safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-(difluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c8-7(9)11-6-3-1-5(10)2-4-6/h1-4,7H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEZTSHWEPQVBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353233
Record name 4-(Difluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethoxy)aniline

CAS RN

22236-10-8
Record name 4-(Difluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Difluoromethoxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
J Li, D Smith, S Krishnananthan, RA Hartz… - … Process Research & …, 2012 - ACS Publications
An efficient scale-up synthesis of (S)-5-chloro-1-(1-cyclopropylethyl)-3-(2,6-dichloro-4-(difluoromethoxy)phenylamino)-pyrazin-2(1H)-one, 1 (BMS-665053), is described. This new …
Number of citations: 10 pubs.acs.org
P Kocienski - Synfacts, 2012 - thieme-connect.com
Significance: BMS-665053 is a corticoptropinreleasing factor-1 (CRF1) antagonist that is of interest for the treatment of stress-related disorders. Key steps in the synthesis were (a) the …
Number of citations: 0 www.thieme-connect.com
M Patel, S Sharma, H Bhukya… - Asian Journal of …, 2023 - Wiley Online Library
… Notably, 4-methoxy aniline and 4-difluoromethoxy aniline could also be converted to the corresponding products in good yields. However, substrates bearing methyl and isopropyl …
Number of citations: 0 onlinelibrary.wiley.com
D Benedetto Tiz, L Bagnoli, O Rosati, F Marini… - Molecules, 2022 - mdpi.com
This review describes the recent Food and Drug Administration (FDA)-approved drugs (in the year 2021) containing at least one halogen atom (covalently bound). The structures …
Number of citations: 48 www.mdpi.com
VM Alford, A Kamath, X Ren, K Kumar… - ACS Chemical …, 2017 - ACS Publications
A lack of target specificity has greatly hindered the success of inhibitor development against matrix metalloproteinases (MMPs) for the treatment of various cancers. The MMP catalytic …
Number of citations: 32 pubs.acs.org
L Xing, T Honda, L Fitz, I Ojima - Fluorine in Life Sciences …, 2019 - Elsevier
Aryl trifluoromethyl ethers (OCF 3 ), aryl difluoromethyl ethers (OCHF 2 ), and aromatic sulfur pentafluorides (SF 5 ) are of particular interest in drug design due to their favorable …
Number of citations: 4 www.sciencedirect.com
P Niño, M Caba, N Aguilar, E Terricabras, F Albericio… - 2016 - nopr.niscpr.res.in
Synthesis of highly functionalized substituted hexahydropyrano[3,2-c]quinolines 1 in high to moderate yields is described herein. The diastereoselectivity and regioselectivity obtained …
Number of citations: 7 nopr.niscpr.res.in
RA Hartz, VT Ahuja, M Rafalski… - Journal of medicinal …, 2009 - ACS Publications
A series of pyrazinone-based heterocycles was identified as potent and orally active corticotropin-releasing factor-1 (CRF 1 ) receptor antagonists. Selected compounds proved …
Number of citations: 48 pubs.acs.org
RA Hartz, VT Ahuja, G Luo, L Chen… - Journal of Medicinal …, 2023 - ACS Publications
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that serves as an important regulator of a broad range of cellular functions. It has been linked to Alzheimer’s disease …
Number of citations: 1 pubs.acs.org
B Patel, M Zunk, G Grant, S Rudrawar - Bioorganic & Medicinal Chemistry …, 2021 - Elsevier
Methicillin-resistant Staphylococcus aureus (MRSA) infections are a significant burden both clinically and economically worldwide. Increasing resistance to current antibiotics requires …
Number of citations: 19 www.sciencedirect.com

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